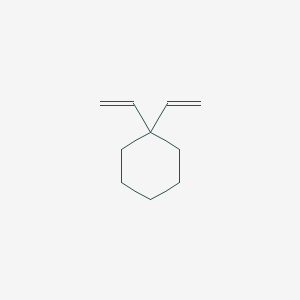

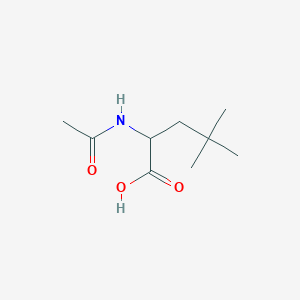

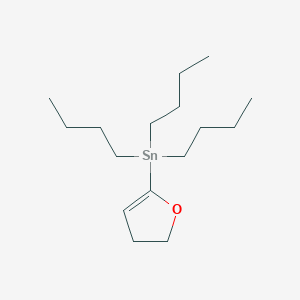

![molecular formula C23H26N2O5 B175757 (2S)-N-[(S)-1-(Benzyloxycarbonyl)ethyl]-1-(benzyloxycarbonyl)pyrrolidine-2-carboxamide CAS No. 127861-60-3](/img/structure/B175757.png)

(2S)-N-[(S)-1-(Benzyloxycarbonyl)ethyl]-1-(benzyloxycarbonyl)pyrrolidine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2S)-N-[(S)-1-(Benzyloxycarbonyl)ethyl]-1-(benzyloxycarbonyl)pyrrolidine-2-carboxamide, also known as Z-VEID-FMK, is a synthetic peptide inhibitor that is commonly used in scientific research. This molecule is widely used in the study of apoptosis, a process of programmed cell death that plays a crucial role in many biological processes. The purpose of

Mécanisme D'action

(2S)-N-[(S)-1-(Benzyloxycarbonyl)ethyl]-1-(benzyloxycarbonyl)pyrrolidine-2-carboxamide inhibits caspase-6 by irreversibly binding to the active site of the enzyme. The FMK group of (2S)-N-[(S)-1-(Benzyloxycarbonyl)ethyl]-1-(benzyloxycarbonyl)pyrrolidine-2-carboxamide reacts with the cysteine residue of the active site to form a covalent bond, thereby blocking the catalytic activity of the enzyme. This prevents caspase-6 from cleaving its specific substrates and triggering apoptosis.

Effets Biochimiques Et Physiologiques

(2S)-N-[(S)-1-(Benzyloxycarbonyl)ethyl]-1-(benzyloxycarbonyl)pyrrolidine-2-carboxamide has been shown to inhibit caspase-6 activity in vitro and in vivo. In vitro studies have shown that (2S)-N-[(S)-1-(Benzyloxycarbonyl)ethyl]-1-(benzyloxycarbonyl)pyrrolidine-2-carboxamide inhibits caspase-6 activity in a dose-dependent manner, with an IC50 value of approximately 3 μM. In vivo studies have shown that (2S)-N-[(S)-1-(Benzyloxycarbonyl)ethyl]-1-(benzyloxycarbonyl)pyrrolidine-2-carboxamide inhibits caspase-6 activity in the brain of transgenic mice that overexpress mutant huntingtin protein, a model of Huntington's disease. (2S)-N-[(S)-1-(Benzyloxycarbonyl)ethyl]-1-(benzyloxycarbonyl)pyrrolidine-2-carboxamide has also been shown to reduce the accumulation of mutant huntingtin protein and improve motor function in these mice.

Avantages Et Limitations Des Expériences En Laboratoire

(2S)-N-[(S)-1-(Benzyloxycarbonyl)ethyl]-1-(benzyloxycarbonyl)pyrrolidine-2-carboxamide is a selective inhibitor of caspase-6, which makes it a useful tool for studying the role of caspase-6 in apoptosis. (2S)-N-[(S)-1-(Benzyloxycarbonyl)ethyl]-1-(benzyloxycarbonyl)pyrrolidine-2-carboxamide is also cell-permeable and irreversibly binds to the active site of caspase-6, which makes it a potent inhibitor of the enzyme. However, (2S)-N-[(S)-1-(Benzyloxycarbonyl)ethyl]-1-(benzyloxycarbonyl)pyrrolidine-2-carboxamide has some limitations for lab experiments. (2S)-N-[(S)-1-(Benzyloxycarbonyl)ethyl]-1-(benzyloxycarbonyl)pyrrolidine-2-carboxamide is not a specific inhibitor of caspase-6 and can also inhibit other caspases, such as caspase-3 and caspase-7, at high concentrations. (2S)-N-[(S)-1-(Benzyloxycarbonyl)ethyl]-1-(benzyloxycarbonyl)pyrrolidine-2-carboxamide can also have off-target effects on other cellular processes, such as autophagy and necroptosis.

Orientations Futures

(2S)-N-[(S)-1-(Benzyloxycarbonyl)ethyl]-1-(benzyloxycarbonyl)pyrrolidine-2-carboxamide has potential as a therapeutic agent for diseases such as Alzheimer's disease, Huntington's disease, and cancer. Future research should focus on developing more selective and potent inhibitors of caspase-6 and other caspases. Future research should also focus on understanding the role of caspase-6 in other cellular processes, such as autophagy and necroptosis. Finally, future research should focus on developing new methods for delivering caspase inhibitors, such as (2S)-N-[(S)-1-(Benzyloxycarbonyl)ethyl]-1-(benzyloxycarbonyl)pyrrolidine-2-carboxamide, to specific tissues and cells in vivo.

Méthodes De Synthèse

(2S)-N-[(S)-1-(Benzyloxycarbonyl)ethyl]-1-(benzyloxycarbonyl)pyrrolidine-2-carboxamide is synthesized through a series of chemical reactions. The first step involves the protection of the amine group of the pyrrolidine ring with a benzyloxycarbonyl (Cbz) group. The second step involves the protection of the carboxyl group of the pyrrolidine ring with a tert-butoxycarbonyl (Boc) group. The third step involves the coupling of the protected pyrrolidine ring with the protected amino acid, N-(benzyloxycarbonyl)-L-glutamic acid α-tert-butyl ester, using a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) or benzotriazole-1-yl-oxy-tris-(dimethylamino)phosphonium hexafluorophosphate (BOP). The fourth step involves the deprotection of the Cbz and Boc groups using hydrogen fluoride (HF) or trifluoroacetic acid (TFA). The final step involves the coupling of the deprotected Z-VEID peptide with the fluoromethylketone (FMK) group using a coupling reagent such as DIC or BOP.

Applications De Recherche Scientifique

(2S)-N-[(S)-1-(Benzyloxycarbonyl)ethyl]-1-(benzyloxycarbonyl)pyrrolidine-2-carboxamide is widely used in scientific research to study apoptosis. Apoptosis is a process of programmed cell death that plays a crucial role in many biological processes, including development, homeostasis, and disease. Apoptosis is regulated by a complex network of signaling pathways that involve caspases, a family of cysteine proteases that cleave specific substrates to trigger apoptosis. (2S)-N-[(S)-1-(Benzyloxycarbonyl)ethyl]-1-(benzyloxycarbonyl)pyrrolidine-2-carboxamide is a selective inhibitor of caspase-6, a caspase that plays a key role in the execution phase of apoptosis. (2S)-N-[(S)-1-(Benzyloxycarbonyl)ethyl]-1-(benzyloxycarbonyl)pyrrolidine-2-carboxamide is used to study the role of caspase-6 in apoptosis and its potential as a therapeutic target for diseases such as Alzheimer's disease, Huntington's disease, and cancer.

Propriétés

Numéro CAS |

127861-60-3 |

|---|---|

Nom du produit |

(2S)-N-[(S)-1-(Benzyloxycarbonyl)ethyl]-1-(benzyloxycarbonyl)pyrrolidine-2-carboxamide |

Formule moléculaire |

C23H26N2O5 |

Poids moléculaire |

410.5 g/mol |

Nom IUPAC |

benzyl (2S)-2-[[(2S)-1-oxo-1-phenylmethoxypropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C23H26N2O5/c1-17(22(27)29-15-18-9-4-2-5-10-18)24-21(26)20-13-8-14-25(20)23(28)30-16-19-11-6-3-7-12-19/h2-7,9-12,17,20H,8,13-16H2,1H3,(H,24,26)/t17-,20-/m0/s1 |

Clé InChI |

GTAMWDZBIDZKPP-PXNSSMCTSA-N |

SMILES isomérique |

C[C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)[C@@H]2CCCN2C(=O)OCC3=CC=CC=C3 |

SMILES |

CC(C(=O)OCC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)OCC3=CC=CC=C3 |

SMILES canonique |

CC(C(=O)OCC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)OCC3=CC=CC=C3 |

Synonymes |

CARBOBENZYLOXYPROLYL-L-ALANINE BENZYL ESTER |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

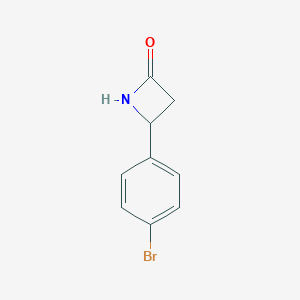

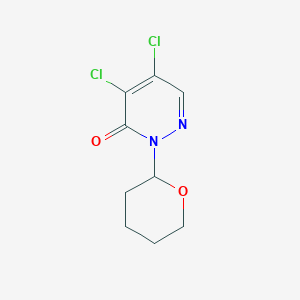

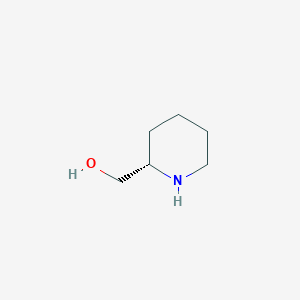

![6h,13h-Benzimidazo[1',2':4,5]pyrazino[1,2-a]benzimidazole-6,13-dione](/img/structure/B175689.png)

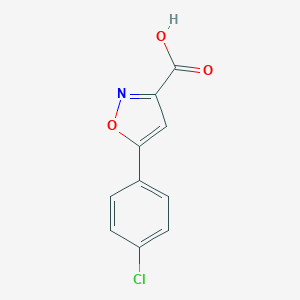

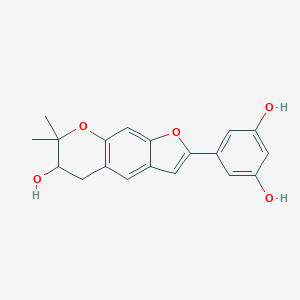

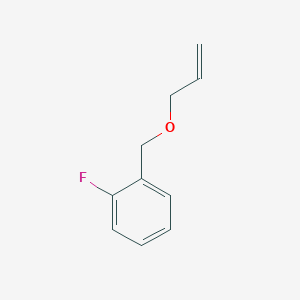

![7-Chloroindeno[1,2-e][1,3,4]oxadiazine-2,4a(3h,5h)-dicarboxylic acid 4a-methyl 2-benzyl ester](/img/structure/B175696.png)

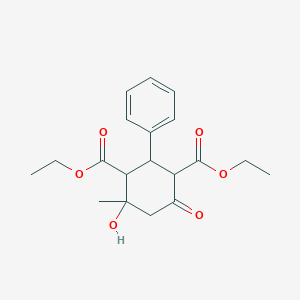

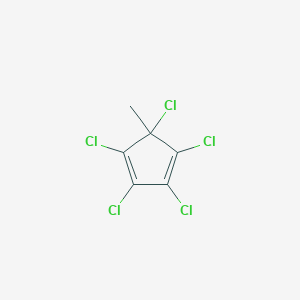

![1H-Indol-4-ol, 5-[(dimethylamino)methyl]-](/img/structure/B175713.png)